Cas no 1330277-49-0 (2-Phenoxy-4-nitro-benzophenone)

2-Phenoxy-4-nitro-benzophenone is a synthetic organic compound characterized by its benzophenone core substituted with a phenoxy group at the 2-position and a nitro group at the 4-position. This structure imparts unique photochemical and electronic properties, making it valuable in applications such as UV stabilizers, photoinitiators, or intermediates in fine chemical synthesis. The nitro group enhances reactivity in electrophilic substitutions, while the phenoxy moiety contributes to stability and solubility in organic matrices. Its well-defined molecular architecture allows for precise modifications, facilitating tailored performance in specialized formulations. The compound is typically handled under controlled conditions due to its sensitivity to light and heat.
2-Phenoxy-4-nitro-benzophenone structure
1330277-49-0 structure
Product name:2-Phenoxy-4-nitro-benzophenone
CAS No:1330277-49-0
MF:C19H13NO4
MW:319.310825109482
CID:4553473

2-Phenoxy-4-nitro-benzophenone Chemical and Physical Properties

Names and Identifiers

    • 2-Phenoxy-4-nitro-benzophenone
    • (4-nitro-2-phenoxyphenyl)-phenylmethanone
    • Inchi: 1S/C19H13NO4/c21-19(14-7-3-1-4-8-14)17-12-11-15(20(22)23)13-18(17)24-16-9-5-2-6-10-16/h1-13H
    • InChI Key: QXRROUXILAFNBG-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C([N+]([O-])=O)C=C1OC1=CC=CC=C1)(C1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 319.084
  • Monoisotopic Mass: 319.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.1A^2

2-Phenoxy-4-nitro-benzophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P318800-1g
2-Phenoxy-4-nitro-benzophenone
1330277-49-0
1g
$1206.00 2023-05-17
TRC
P318800-100mg
2-Phenoxy-4-nitro-benzophenone
1330277-49-0
100mg
$155.00 2023-05-17

Additional information on 2-Phenoxy-4-nitro-benzophenone

2-Phenoxy-4-nitro-benzophenone (CAS No. 1330277-49-0): A Comprehensive Overview of Its Properties and Applications

2-Phenoxy-4-nitro-benzophenone (CAS No. 1330277-49-0) is a specialized organic compound that has garnered significant attention in the fields of chemical synthesis, material science, and pharmaceuticals. This compound, characterized by its nitro and phenoxy functional groups, exhibits unique chemical properties that make it valuable for various industrial and research applications. In this article, we delve into the molecular structure, synthesis methods, and potential uses of this compound, while also addressing common queries and trending topics related to its application.

The molecular formula of 2-Phenoxy-4-nitro-benzophenone is C19H13NO4, with a molecular weight of 319.31 g/mol. Its structure features a benzophenone core substituted with a phenoxy group at the 2-position and a nitro group at the 4-position. This arrangement imparts distinct electronic and steric properties, which are exploited in photochemical reactions and as intermediates in organic synthesis. Researchers often search for "benzophenone derivatives" or "nitro-aromatic compounds" to explore similar structures, highlighting the growing interest in this chemical space.

One of the key applications of 2-Phenoxy-4-nitro-benzophenone is its role as a photoinitiator in polymer chemistry. Photoinitiators are critical in UV-curing processes, which are widely used in coatings, adhesives, and 3D printing. The compound's ability to absorb UV light and generate reactive species makes it a candidate for advanced material development. Searches for "UV-curing photoinitiators" or "high-performance polymers" often lead to discussions about such derivatives, reflecting their relevance in sustainable manufacturing.

In pharmaceutical research, 2-Phenoxy-4-nitro-benzophenone serves as a building block for the synthesis of more complex molecules. Its nitro group can be reduced to an amine, enabling further functionalization. This property aligns with the increasing demand for "drug discovery intermediates" and "scaffold molecules" in medicinal chemistry. The compound's potential in targeting specific biological pathways is a hot topic, especially in the context of "small molecule therapeutics" and "precision medicine."

Environmental and safety considerations are also paramount when discussing 2-Phenoxy-4-nitro-benzophenone. While it is not classified as a hazardous material, proper handling and disposal are essential to minimize ecological impact. Queries like "green chemistry alternatives" or "biodegradable photoinitiators" underscore the industry's shift toward eco-friendly solutions. Researchers are actively exploring modifications to enhance the compound's sustainability profile.

From a commercial perspective, the availability of 2-Phenoxy-4-nitro-benzophenone is influenced by its synthesis scalability. Optimized routes involving Friedel-Crafts acylation and nitration reactions are often discussed in academic and industrial circles. Searches for "bulk chemical suppliers" or "custom synthesis services" highlight the demand for reliable sources of this compound. Companies specializing in fine chemicals frequently list it as part of their portfolio, catering to diverse research needs.

In conclusion, 2-Phenoxy-4-nitro-benzophenone (CAS No. 1330277-49-0) is a versatile compound with broad applicability in materials science, pharmaceuticals, and beyond. Its unique structural features and functional groups make it a subject of ongoing research and innovation. As industries continue to prioritize sustainability and efficiency, this compound is likely to remain a focal point for advancements in chemical technology. Whether you're exploring "advanced organic synthesis" or "next-generation photoinitiators," understanding its properties and applications is essential for staying at the forefront of scientific progress.

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